molecular formula C21H17F3N2O2S2 B2588483 2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-64-3

2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2588483
CAS RN: 877654-64-3
M. Wt: 450.49
InChI Key: BDMMLUONQIXGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques: Research has focused on synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including compounds with structures similar to the requested chemical. These compounds were synthesized starting from 2-cyanomethylbenzoic acid, demonstrating the feasibility of creating complex molecules with potential biological activities. The synthesis methods aim to achieve increased yield and explore the physicochemical properties of these compounds (Zadorozhny, Turov, & Kovtunenko, 2010).

Biological and Chemical Activities

  • Antitumor Activity

    Certain derivatives, such as thieno[3,2-d]pyrimidin-4(3H)-one variants, have shown significant antitumor activities. A study synthesized and evaluated the antitumor activity of new 4-substituted derivatives on various human cancer cell lines, displaying potent anticancer activity comparable to doxorubicin in some cases (Hafez & El-Gazzar, 2017).

  • Antioxidant and Antimicrobial Activities

    Novel derivatives have been synthesized and evaluated for their biological activities. For example, a study focused on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which displayed significant antioxidant activity. This suggests the potential for these compounds to act as radical scavengers due to electron-donating substituents enhancing their activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Pharmacological Potential

  • HIV-1 Inhibition: Research into pyrimidin-4(3H)-one derivatives has also identified compounds with virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1), suggesting potential use in antiviral therapies. These compounds were synthesized and showed the ability to suppress HIV-1 reproduction at certain concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S2/c1-13-2-4-14(5-3-13)12-30-20-25-17-10-11-29-18(17)19(27)26(20)15-6-8-16(9-7-15)28-21(22,23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMMLUONQIXGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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